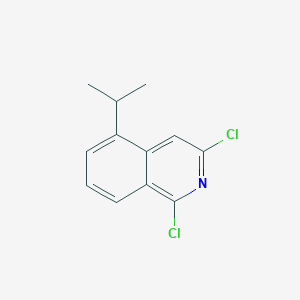
1,3-Dichloro-5-isopropyl-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-isopropyl-isoquinoline: is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two chlorine atoms at the 1 and 3 positions and an isopropyl group at the 5 position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-isopropyl-isoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction , which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the Bischler-Napieralski reaction , where β-phenylethylamine derivatives undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoquinoline ring .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal-catalyzed reactions . For example, the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents, can be employed to introduce various substituents onto the isoquinoline ring . This method is favored for its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-isopropyl-isoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 1 and 3 positions can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: Isoquinoline derivatives can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives, which have significant biological activity.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to introduce aryl groups onto the isoquinoline ring.
Phosphorus Oxychloride (POCl3): Used in the Bischler-Napieralski reaction for cyclization.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Aryl-Substituted Isoquinolines: Formed through Suzuki-Miyaura coupling.
N-Oxides: Formed through oxidation reactions.
Tetrahydroisoquinolines: Formed through reduction reactions.
Scientific Research Applications
1,3-Dichloro-5-isopropyl-isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-isopropyl-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, isoquinoline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position on the ring.
1,3-Dichloroisoquinoline: Similar to 1,3-Dichloro-5-isopropyl-isoquinoline but lacks the isopropyl group.
Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine substituents, known for their unique biological activities.
Uniqueness
This compound is unique due to the presence of both chlorine and isopropyl groups on the isoquinoline ring. This specific substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H11Cl2N |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
1,3-dichloro-5-propan-2-ylisoquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-7(2)8-4-3-5-9-10(8)6-11(13)15-12(9)14/h3-7H,1-2H3 |
InChI Key |
DDMKPCXIWOABSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C(N=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















